Proquinazid D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proquinazid D7 is an isotope-labeled analog of the quinazolinone fungicide proquinazid. In this compound, the propoxy protons are replaced by deuterium, making it useful for various analytical applications . Proquinazid itself is a fungicide used to control powdery mildew in high-value crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Proquinazid D7 involves the replacement of the propoxy protons in proquinazid with deuterium. This can be achieved through a multi-step synthesis process. One method involves the use of sodium 6-hydroxyhexanoate and sodium hydride in anhydrous dimethylformamide (DMF) to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety .
Industrial Production Methods: Industrial production of this compound typically involves isotope labeling techniques. These techniques ensure that the physical properties of the labeled compound closely match those of the non-labeled counterpart, allowing for accurate quantitative analysis in various applications .
Chemical Reactions Analysis
Types of Reactions: Proquinazid D7 undergoes various chemical reactions, including substitution and complex formation. The isotope-labeled nature of the compound makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydride, anhydrous DMF, and sodium 6-hydroxyhexanoate . These reagents facilitate the substitution reactions necessary for the synthesis and analysis of the compound.
Major Products Formed: The major products formed from reactions involving this compound are typically isotope-labeled analogs of the original compound. These products are used in various analytical applications to ensure accurate quantification and analysis .
Scientific Research Applications
Proquinazid D7 has a wide range of scientific research applications. It is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique is valuable in overcoming matrix effects encountered in usual liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses . Additionally, this compound is used in immunoassays for the rapid monitoring of chemical contaminants in agricultural products .
Mechanism of Action
The mechanism of action of Proquinazid D7 is similar to that of proquinazid. It interferes with the signal transduction between fungal and plant cells, thereby controlling fungal infections . The isotope-labeled nature of this compound allows for precise tracking and analysis in various research applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Proquinazid D7 include other isotope-labeled analogs of fungicides and pesticides. These compounds are used in various analytical techniques to ensure accurate quantification and analysis .
Uniqueness: this compound is unique due to its isotope-labeled nature, which allows for precise and accurate analysis in scientific research. Its ability to overcome matrix effects in analytical techniques makes it a valuable tool in the quantitative analysis of pesticides .
Properties
Molecular Formula |
C14H17IN2O2 |
---|---|
Molecular Weight |
379.24 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one |
InChI |
InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3/i2D3,4D2,8D2 |
InChI Key |
FLVBXVXXXMLMOX-JVLKTEDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=C(C=C2)I)C(=O)N1CCC |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.